molecular formula C11H12FNO B14023768 N-cyclopropyl-5-fluoro-2-methylbenzamide

N-cyclopropyl-5-fluoro-2-methylbenzamide

Cat. No.: B14023768
M. Wt: 193.22 g/mol
InChI Key: JEGHJSKSGNLNKV-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-fluoro-2-methylbenzamide: is an organic compound with the molecular formula C11H12FNO . It is a solid substance with a white to off-white appearance

Preparation Methods

The preparation of N-cyclopropyl-5-fluoro-2-methylbenzamide involves advanced laboratory techniques and equipment. The synthetic route typically includes organic synthesis reactions, which may vary depending on specific experimental conditions . Detailed industrial production methods are not widely documented, indicating that this compound may be primarily synthesized for research purposes rather than large-scale industrial production.

Chemical Reactions Analysis

N-cyclopropyl-5-fluoro-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclopropyl-5-fluoro-2-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

N-cyclopropyl-5-fluoro-2-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-cyclopropyl-5-fluoro-2-methylbenzamide

InChI

InChI=1S/C11H12FNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)

InChI Key

JEGHJSKSGNLNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2CC2

Origin of Product

United States

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